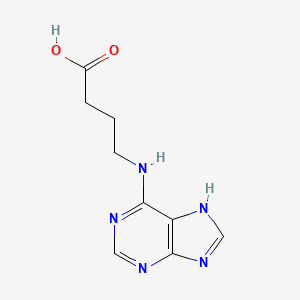

4-(9H-purin-6-ylamino)butanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(7H-purin-6-ylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c15-6(16)2-1-3-10-8-7-9(12-4-11-7)14-5-13-8/h4-5H,1-3H2,(H,15,16)(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWUZDMRFMRTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Purine Analogs Within Medicinal Chemistry

Purine (B94841) analogs are a cornerstone of medicinal chemistry, representing a class of synthetic compounds that structurally mimic naturally occurring purines like adenine (B156593) and guanine. researchgate.net This mimicry allows them to interfere with metabolic pathways that are crucial for cell proliferation and survival, particularly those involving DNA and RNA synthesis. researchgate.net By acting as antimetabolites, these analogs can inhibit the function of essential enzymes or be incorporated into nucleic acids, leading to cytotoxic or antiviral effects. researchgate.netnih.gov

The therapeutic utility of purine analogs is extensive and well-documented. Clinically approved drugs such as mercaptopurine, cladribine (B1669150), and fludarabine (B1672870) are used in the treatment of various cancers. nih.gov The core principle behind their efficacy lies in the strategic modification of the purine ring system. These modifications can range from simple substitutions to the fusion of additional rings, creating a vast chemical space for drug discovery. mdpi.com The goal of these alterations is to enhance target specificity, improve bioavailability, and overcome mechanisms of drug resistance. The development of these compounds has paved the way for targeted therapies against cancer, viral infections, and autoimmune diseases. rsc.orgrsc.org

Historical Development and Significance of Purine Scaffolds in Biological Systems

The story of the purine (B94841) scaffold is intrinsically linked to the history of biochemistry and molecular biology. Purines were first identified in the 19th century, but their profound biological importance was only fully realized with the discovery of their role as fundamental components of nucleic acids, DNA and RNA. google.com These nitrogenous bases, adenine (B156593) and guanine, form the genetic alphabet, encoding the instructions for all life.

Beyond their role in genetics, purines are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP) is the universal energy currency of the cell, while guanosine (B1672433) triphosphate (GTP) is crucial for signal transduction. nih.gov Other purine derivatives like NADH and coenzyme A are vital cofactors in countless enzymatic reactions. google.com The ubiquity and functional diversity of the purine scaffold underscore its significance as a "privileged scaffold" in medicinal chemistry—a molecular framework that is predisposed to bind to multiple biological targets, making it a fertile ground for developing new therapeutic agents. mdpi.comrsc.org

Preclinical Investigations of Cellular Effects and Pharmacological Responses in Vitro

Investigations in Specific Pathological Cellular Models

Without dedicated studies on 4-(9H-purin-6-ylamino)butanoic acid , any attempt to populate these sections would involve speculation or inaccurate extrapolation of data from chemically distinct molecules, which would not meet the required standards of scientific accuracy. Further research is required to elucidate the specific cellular and pharmacological effects of this particular compound.

Anti-malarial Efficacy in Parasite Culture Systems

Information not available in the searched scientific literature.

Antiviral Activity in Viral Replication Assays

Information not available in the searched scientific literature.

No Scientific Data Found for this compound

Despite a comprehensive search of available scientific literature, no specific research data was found regarding the molecular interaction and binding dynamics of the chemical compound this compound.

Numerous queries were conducted to locate studies detailing this compound's interaction with biological macromolecules, particularly Human Serum Albumin (HSA), as well as any computational modeling of its ligand-target interactions. The search aimed to uncover information on:

Binding characteristics with HSA

Determination of binding constants and stoichiometry

Elucidation of binding sites and intermolecular forces

Molecular docking studies for protein-ligand complex prediction

Molecular dynamics simulations for binding stability and conformational changes

Further research and publication in peer-reviewed scientific journals would be required to provide the specific data needed to fulfill this request.

Structure Activity Relationship Sar and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are essential for developing mathematical models that relate the chemical structure of a compound to its biological activity.

For purine (B94841) derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed to predict their inhibitory activity against targets such as the Bcr-Abl kinase. mdpi.com These models are built using a database of compounds with known activities. For a series of purine-based Bcr-Abl inhibitors, a CoMFA model yielded a cross-validation coefficient (q²) of 0.576, and a CoMSIA model considering steric, electrostatic, and hydrophobic features showed a q² of 0.637, indicating good internal predictive ability. mdpi.com

The general workflow for developing such models involves:

Creating a dataset of structurally related compounds with measured biological activity.

Aligning the 3D structures of the compounds.

Calculating molecular fields (steric, electrostatic, hydrophobic, etc.) around the aligned molecules.

Using statistical methods like Partial Least Squares (PLS) to correlate the variations in these fields with the variations in biological activity.

Validating the model using internal (cross-validation) and external test sets of compounds.

While a specific QSAR model for 4-(9H-purin-6-ylamino)butanoic acid is not detailed in the provided search results, the established methodologies for other purine derivatives demonstrate the feasibility and utility of this approach.

Through QSAR studies, specific physicochemical descriptors that correlate with the biological activity of purine derivatives have been identified. For instance, 3D-QSAR models have revealed that steric and electronic properties are key determinants of the cytotoxicity of some purine derivatives, with steric properties having a more significant contribution. semanticscholar.org

In one study on 2,6,9-trisubstituted purines, it was concluded that bulky groups at the C-2 position of the purine were unfavorable for activity, whereas an arylpiperazinyl system at the C-6 position was beneficial. semanticscholar.org For other classes of purine derivatives, descriptors related to proton and methyl group fields have been used to establish a correlation with analgesic activity. nih.gov These findings provide a framework for understanding which properties of this compound might be most important for its biological function and for designing future analogs.

| QSAR Model | Key Physicochemical Descriptors | Target/Activity | Reference |

| CoMFA/CoMSIA | Steric, Electrostatic, Hydrophobic fields | Bcr-Abl Inhibition | mdpi.com |

| 3D-QSAR | Steric and Electronic properties | Cytotoxicity | semanticscholar.org |

| Molecular Field Analysis | Proton and Methyl group descriptors | Analgesic Activity | nih.gov |

Density Functional Theory (DFT) and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, reactivity, and spectroscopic properties of compounds like this compound.

Studies have utilized DFT calculations at levels like B3LYP/6-31+G(d) to optimize the molecular geometry of butanoic acid derivatives and analyze their electronic properties. biointerfaceresearch.com Such analyses include the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and stability.

For purine derivatives, DFT has been employed to analyze geometries, frequencies, and to calculate parameters such as heats of formation and bond dissociation energies. nih.gov These calculations help in understanding the intrinsic stability and potential reactivity of the purine scaffold. While a specific DFT analysis of this compound is not available in the search results, the application of these methods to its constituent parts—purine and butanoic acid—suggests that a similar analysis would yield important information about its electronic properties and reactivity profile.

| Computational Method | Key Parameters Calculated | Application | Reference |

| DFT (B3LYP/6-31+G(d)) | Geometry Optimization, NBO analysis, Electronic Properties | Stability and Reactivity of Butanoic Acid Derivatives | biointerfaceresearch.com |

| DFT (B3LYP/6-31G**) | Geometries, Frequency, Heats of Formation, Bond Dissociation Energy | Stability and Energetic Properties of Purine Derivatives | nih.gov |

Analysis of Molecular Geometry and Electronic Properties

Specific analyses of the molecular geometry and electronic properties for this compound, derived from computational methods like Density Functional Theory (DFT), have not been identified in the reviewed literature. Such studies would typically provide precise data on bond lengths, bond angles, and dihedral angles, offering insights into the three-dimensional conformation of the molecule.

Furthermore, the electronic properties, including the distribution of electron density, electrostatic potential, and dipole moment, remain uncharacterized for this specific molecule. This information is crucial for understanding how the molecule interacts with biological targets.

HOMO-LUMO Energy Gaps and Reactivity Descriptors

There is no available data in the scientific literature detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps or other quantum chemical reactivity descriptors for this compound.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. Other reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, which are derived from the HOMO and LUMO energies, are also essential for predicting the behavior of a molecule in chemical reactions. Without dedicated computational studies, these values for this compound remain undetermined.

Future Research Trajectories and Academic Prospects for 4 9h Purin 6 Ylamino Butanoic Acid

Exploration of Unconventional Molecular Targets and Pathways

Historically, purine (B94841) analogues have been developed to mimic natural purines, thereby interfering with DNA and RNA synthesis and repair, which effectively halts the division of rapidly proliferating cancer cells. nih.govashpublications.org Future research on 4-(9H-purin-6-ylamino)butanoic acid should extend beyond these conventional mechanisms. Studies on other purine analogues have revealed engagement with less conventional cellular pathways. For instance, treatment with analogues like cladribine (B1669150) and fludarabine (B1672870) has been shown to induce significant endoplasmic reticulum (ER) stress, suggesting that the cytotoxicity may be linked to the unfolded protein response. acs.org

Prospective studies could investigate whether this compound can modulate ER stress proteins or other cellular stress response pathways. Furthermore, exploring its potential to disrupt specific protein-protein interactions, such as the αB-crystallin/VEGF interaction targeted by other novel purine-based compounds, could unveil unique mechanisms of action. researchgate.net Identifying such unconventional targets would be crucial in positioning the compound within therapeutic areas where traditional antimetabolites have limited efficacy.

Development of Advanced Synthetic Methodologies for Novel Analogues

The therapeutic potential of a lead compound is often unlocked through the synthesis and screening of a library of its analogues. For this compound, future work should focus on employing advanced synthetic methodologies to generate novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Several innovative synthetic strategies have been successfully applied to the purine scaffold:

Diversification at Key Positions: While the butanoic acid chain at the C6 position is a defining feature, systematic modifications at other positions of the purine ring (such as N9, C2, and C8) could yield analogues with distinct biological activity profiles. researchgate.net

Hybrid Molecule Synthesis: Creating hybrid molecules by conjugating the purine scaffold with other pharmacologically active moieties, such as amino acid derivatives or heterocyclic systems, is a promising approach. mdpi.comnih.gov This can lead to compounds with dual or multi-targeted actions.

Modern Catalytic Methods: The use of techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC) can enable the efficient creation of a diverse library of compounds for high-throughput screening. researchgate.net

Conformational Restriction: Introducing rigid structural elements, such as spiro rings, can conformationally lock the molecule, potentially increasing its binding affinity and selectivity for a specific protein target. nih.gov

By applying these methods to the this compound backbone, researchers can systematically explore the structure-activity relationship (SAR) and develop next-generation analogues.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the cellular impact of this compound, the integration of "omics" technologies is indispensable. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Proteomics: Using techniques like two-dimensional difference gel electrophoresis (2D-DIGE) or mass spectrometry-based proteomics, researchers can identify and quantify thousands of proteins in cells before and after treatment. acs.orgnih.gov This can reveal impacts on a wide range of cellular processes, including metabolism, signal transduction, and protein processing, as has been shown for purine analogues like bendamustine (B91647) and fludarabine. acs.orgnih.gov

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. For a purine analogue, metabolomics can clarify its effects on purine and pyrimidine (B1678525) metabolism, cellular energy balance (e.g., AMP/ATP ratios), and related pathways. creative-proteomics.commdpi.comacs.org Studies on other compounds have successfully used metabolomics to understand how they alter energy metabolism under cellular stress. mdpi.com

Lipidomics: The study of cellular lipid profiles can reveal unexpected mechanisms. For example, lipidomic analyses have shown that certain treatments can alter the ratios of key membrane lipids like phosphatidylcholine to phosphatidylethanolamine (B1630911) (PC/PE) or sphingomyelin (B164518) to ceramide (SM/Cer), which can have profound effects on membrane integrity and cell signaling. nih.govacs.org

A multi-omics approach would provide a comprehensive dataset to build detailed mechanistic hypotheses for the action of this compound.

| Omics Technology | Potential Application for this compound | Findings from Analogous Compounds |

| Proteomics | Identify direct and indirect protein targets; uncover novel mechanisms of action. | Fludarabine and Cladribine induce changes in proteins related to metabolism, cell growth, and ER stress. acs.org |

| Metabolomics | Elucidate impact on nucleotide metabolism, energy pathways, and oxidative stress. | Xanthine oxidoreductase inhibitors alter purine catabolism and preserve high-energy phosphates. nih.govresearchgate.net |

| Lipidomics | Determine effects on cell membrane composition and lipid-based signaling pathways. | Physiotherapy was found to alter PC/PE and SM/Cer ratios in patients, indicating metabolic shifts. nih.gov |

This table is based on data from studies on related purine analogues and other therapeutic interventions to illustrate potential research applications.

Design of Targeted Delivery Systems for Enhanced Cellular Uptake

A significant challenge for many therapeutic agents is achieving sufficient concentration at the target site while minimizing systemic exposure and associated toxicities. google.com The development of targeted delivery systems for this compound represents a critical area for future research.

Promising strategies based on research into other purine analogues include:

Nanoparticle-based Carriers: Encapsulating the compound in polymeric nanoparticles (e.g., PLGA, chitosan) or liposomes can improve its solubility, protect it from premature degradation, and allow for controlled release. nih.govscienceopen.comd-nb.info These systems have been shown to enhance the efficacy of other purine drugs. mdpi.com

Targeted Liposomes: Liposomes can be decorated with targeting ligands, such as antibodies or peptides, that specifically recognize receptors overexpressed on diseased cells. ohiolink.edu This approach can significantly increase drug accumulation in the target tissue. For example, immunoliposomes have been developed for chronic lymphocytic leukemia. ohiolink.edu

Exploiting Natural Transporters: Some cells, particularly parasites and certain cancer cells, have high-affinity purine transporters that can be exploited for drug delivery. nih.gov Designing analogues that are selectively recognized and imported by these transporters could lead to highly targeted therapies. asm.org

| Delivery System | Description | Potential Advantages for this compound |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers like PLGA or chitosan. nih.govscienceopen.com | Improved solubility, controlled release, reduced systemic toxicity. nih.gov |

| Liposomes | Vesicles composed of phospholipid bilayers that can encapsulate hydrophilic or hydrophobic drugs. tandfonline.com | Enhanced stability, potential for surface modification for targeted delivery. d-nb.infotandfonline.com |

| Immunoliposomes | Liposomes conjugated with antibodies that target specific cell surface antigens. ohiolink.edu | Increased drug concentration at the target site, reduced off-target effects. ohiolink.edu |

This table summarizes delivery systems investigated for other purine analogues and their potential application.

Synergistic Interactions with Other Small Molecules in Preclinical Combinatorial Studies

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and the ability to overcome drug resistance. Future preclinical studies should systematically screen for synergistic interactions between this compound and other therapeutic agents.

The rationale for combination studies is to target multiple, complementary cellular pathways simultaneously. For instance, combining an agent that damages DNA, such as a purine analogue, with an inhibitor of a cell survival pathway (like a Bcl-2 inhibitor) or a cell signaling pathway (like a PI3K inhibitor) could lead to enhanced cell death. google.com Preclinical evidence from other purine derivatives has shown promise in this area; for example, the purine derivative MTA was found to enhance the anticancer effects of gemcitabine (B846) in resistant cells. plos.org

Initial screens could test this compound in combination with a broad range of compounds, including:

Standard-of-care chemotherapeutic agents.

Inhibitors of key signaling kinases (e.g., PI3K, BRAF, EGFR). nih.gov

Modulators of apoptosis (e.g., Bcl-2 family inhibitors). google.com

Inhibitors of DNA repair pathways.

Identifying potent synergistic combinations in preclinical models would provide a strong rationale for advancing these strategies toward clinical investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。